9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene
Description
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is an anthracene derivative functionalized with a 3,5-di-tert-butylphenyl ethynyl group at position 9 and an iodine atom at position 10. The iodine substituent at position 10 provides a heavy halogen atom, which may influence electronic properties and reactivity, such as participation in cross-coupling reactions. This compound is of interest in materials science, particularly in organic electronics (e.g., OLEDs or semiconductors), due to anthracene’s optoelectronic properties and the tunability of its substituents .
Properties
CAS No. |
664995-86-2 |
|---|---|
Molecular Formula |
C30H29I |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene |
InChI |
InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3 |
InChI Key |
HIDCLJKHAMVDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:
Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
Mechanism of Action
The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene with structurally related anthracene derivatives, highlighting key differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects on Reactivity :
- The iodine atom in the target compound offers distinct advantages in metal-catalyzed reactions (e.g., Ullmann or Stille couplings) compared to bromine in 9-(3,5-diphenylphenyl)-10-bromoanthracene .
- Hydroxyl groups in 9,10-bis(3,5-dihydroxyphenyl)anthracene enable hydrogen bonding, making it suitable for supramolecular assemblies, unlike the hydrophobic di-tert-butyl groups in the target compound .
The ethynyl linker in the target compound enhances conjugation compared to alkyl or silyloxy substituents in other analogs, improving charge transport properties .
Applications :
- Brominated and iodinated analogs are preferred in cross-coupling reactions for synthesizing extended π-systems, while hydroxylated derivatives (e.g., 9,10-bis(3,5-dihydroxyphenyl)anthracene) serve as reference standards or sensors .
Research Findings and Data Gaps
While computational studies (e.g., density-functional theory) are critical for predicting properties like electronic structure and reactivity , experimental data on the target compound’s optoelectronic performance (e.g., fluorescence quantum yield, HOMO-LUMO gaps) are absent in the provided evidence.
Biological Activity
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a compound of significant interest in the field of organic chemistry and materials science. This compound is structurally characterized by an anthracene core substituted with a di-tert-butylphenyl group and an iodine atom. The unique structure of this compound allows for various biological activities, making it a subject of study in medicinal chemistry and materials science.
Chemical Structure
The molecular formula for 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is . The compound can be represented as follows:
The compound features a rigid planar structure due to the anthracene backbone, which is crucial for its electronic properties and potential biological interactions.
Synthesis
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves the functionalization of anthracene derivatives. A common synthetic route includes the reaction of 9,10-dibromoanthracene with 3,5-di-tert-butylphenylacetylene in the presence of a palladium catalyst to facilitate the coupling reaction. This method has been shown to yield high purity products suitable for biological testing.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have demonstrated that anthracene derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The presence of bulky tert-butyl groups enhances this activity by stabilizing radical intermediates through steric hindrance.
Photophysical Properties
The photophysical properties of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene have been investigated due to their implications in photodynamic therapy (PDT). The compound shows strong absorption in the UV-visible spectrum and can generate reactive oxygen species (ROS) upon irradiation. This property is crucial for its application in cancer therapy, where localized ROS generation can induce apoptosis in tumor cells.
Anticancer Activity
In vitro studies have shown that similar anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through ROS generation and disruption of mitochondrial function. For example, compounds with ethynyl substitutions have been reported to enhance cytotoxicity compared to their non-substituted counterparts.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
